4-(2,5-Dichlorophenyl)butan-2-ol
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Overview
Description
4-(2,5-Dichlorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12Cl2O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is substituted with a 2,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenyl)butan-2-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 4-(2,5-Dichlorophenyl)butan-2-one or 4-(2,5-Dichlorophenyl)butanoic acid.
Reduction: 4-(2,5-Dichlorophenyl)butane.
Substitution: 4-(2,5-Dichlorophenyl)butyl chloride or 4-(2,5-Dichlorophenyl)butyl ether.
Scientific Research Applications
4-(2,5-Dichlorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)butan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorophenyl)butan-2-ol
- 4-(3,5-Dichlorophenyl)butan-2-ol
- 4-(2,5-Dichlorophenyl)butan-1-ol
Uniqueness
4-(2,5-Dichlorophenyl)butan-2-ol is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H12Cl2O |
---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12Cl2O/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h4-7,13H,2-3H2,1H3 |
InChI Key |
JPDVYLPYVJZWSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
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